2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine CAS 142885-95-8 chemical properties
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine CAS 142885-95-8 chemical properties
An In-Depth Technical Guide to 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS 142885-95-8)
A Core Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, with the Chemical Abstracts Service (CAS) registry number 142885-95-8, is a pivotal heterocyclic building block in the field of medicinal chemistry.[1] Its significance is primarily rooted in its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly impact the management of acid-related gastrointestinal disorders. The molecular architecture of this compound, featuring a substituted pyridine ring activated by a nitro group, makes it a versatile precursor for the construction of more complex pharmaceutical agents like Omeprazole.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in drug discovery and development.
Physicochemical and Spectroscopic Properties
The precise experimental determination of all physicochemical properties for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is not extensively documented in publicly available literature. However, based on its molecular structure and data from closely related compounds, we can tabulate its core properties and predict its spectroscopic characteristics.
Table 1: Physicochemical Properties of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine
| Property | Value | Source/Justification |
| CAS Number | 142885-95-8 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | Based on related nitropyridine derivatives[3] |
| Melting Point | Not reported; likely in the range of 100-150 °C | Estimation based on similar substituted nitropyridines[3] |
| Boiling Point | Not reported; likely to decompose at high temperatures | Based on the thermal lability of nitropyridines |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of similar organic compounds |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Protons | 8.5 - 8.7 | s | H-6 (Pyridine ring proton) |
| 5.3 - 5.5 | s | -CH₂- (Acetyloxymethyl) | |
| 2.4 - 2.6 | s | -CH₃ (at C-5) | |
| 2.3 - 2.5 | s | -CH₃ (at C-3) | |
| 2.1 - 2.3 | s | -CH₃ (Acetyl) | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| Carbons | ~170 | C=O (Acetyl) | |
| ~155 | C-2 (Pyridine ring) | ||
| ~150 | C-4 (Pyridine ring) | ||
| ~145 | C-6 (Pyridine ring) | ||
| ~135 | C-3 (Pyridine ring) | ||
| ~130 | C-5 (Pyridine ring) | ||
| ~65 | -CH₂- (Acetyloxymethyl) | ||
| ~21 | -CH₃ (Acetyl) | ||
| ~15 | -CH₃ (at C-5) | ||
| ~14 | -CH₃ (at C-3) |
Note: These are predicted values based on standard chemical shift tables and data from analogous structures.[4][5][6] Actual experimental values may vary.
Synthesis and Manufacturing Process
The synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a multi-step process that typically begins with 3,5-dimethylpyridine. The overall strategy involves the N-oxidation of the pyridine ring, followed by nitration at the 4-position, and subsequent functionalization at the 2-methyl group.
Figure 1: Synthetic pathway for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide
-
To a solution of 3,5-dimethylpyridine in a suitable solvent like acetic acid, add hydrogen peroxide dropwise at a controlled temperature.
-
The reaction mixture is then heated to facilitate the N-oxidation.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by crystallization.
Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide
-
The 3,5-dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid.[7][8]
-
A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid or potassium nitrate, is added portion-wise while maintaining a low temperature.[7][8]
-
The reaction mixture is then heated to drive the nitration at the 4-position.[7][8]
-
The reaction is quenched by pouring it onto ice, followed by neutralization with a base to precipitate the product.[8]
Step 3: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine
-
The 3,5-Dimethyl-4-nitropyridine-N-oxide is treated with a reagent like acetic anhydride. This initiates a rearrangement reaction, leading to the formation of an acetoxy intermediate at the 2-methyl position.
-
Subsequent hydrolysis of the acetate group, typically under acidic or basic conditions, yields the 2-hydroxymethyl derivative.
Step 4: Synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine
-
The 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine is dissolved in an appropriate aprotic solvent.
-
An acetylating agent, such as acetyl chloride or acetic anhydride, is added, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acidic byproduct.
-
The reaction is stirred at room temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).
-
The final product is isolated through an aqueous workup to remove excess reagents and byproducts, followed by purification, typically via column chromatography or recrystallization.
Chemical Reactivity and Stability
The reactivity of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is governed by its key functional groups: the nitropyridine core and the acetyloxymethyl substituent.
Figure 2: Logical relationships of the reactive sites.
The pyridine ring is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 4-position. This electronic feature makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11][12] The nitro group can be readily displaced by a variety of nucleophiles, a critical step in the synthesis of omeprazole where a substituted benzimidazole thiol acts as the nucleophile.[13]
The acetyloxymethyl group at the 2-position is a protected form of a hydroxymethyl group. This ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which can be a consideration in downstream reaction planning.
In terms of stability, nitropyridine derivatives are generally stable under standard laboratory conditions but can be sensitive to strong reducing agents, which can reduce the nitro group. The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.
Applications in Drug Development
The primary and most well-documented application of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is as a crucial building block in the multi-step synthesis of omeprazole and related proton pump inhibitors.[2] In this context, it serves as the electrophilic pyridine component that is coupled with the nucleophilic benzimidazole core of the final drug molecule. The strategic placement of the methyl and acetyloxymethyl groups, along with the activating nitro group, is essential for the successful construction of the target drug's molecular framework.
Safety and Handling
References
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- den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
- Patel, D. R., & Patel, K. C. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4), 2539-2544.
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ScienceMadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 142885-95-8 | Product Name : 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0161967). Retrieved from [Link]
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The Royal Society of Chemistry. (2023). Exceptionally flexible quinodimethanes with multiple conformations: polymorph-dependent colour tone and emission of crystals. Retrieved from [Link]
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Chemsrc. (2025). 3,5-Dimethyl-4-nitropyridine | CAS#:89693-88-9. Retrieved from [Link]
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